(4-{[[(1S)-1-(ethoxycarbonyl)-3-methylbutyl](methyl)amino]sulfonyl}phenyl)methanaminium chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[[(2S)-1-ethoxy-4-methyl-1-oxopentan-2-yl]-methylsulfamoyl]phenyl]methylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S.ClH/c1-5-22-16(19)15(10-12(2)3)18(4)23(20,21)14-8-6-13(11-17)7-9-14;/h6-9,12,15H,5,10-11,17H2,1-4H3;1H/t15-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLRJPSPPUJLKH-RSAXXLAASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)C[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)C[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-{[(1S)-1-(ethoxycarbonyl)-3-methylbutylamino]sulfonyl}phenyl)methanaminium chloride, with the CAS number 1078603-54-9, is a quaternary ammonium salt that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H27ClN2O4S
- Molecular Weight : 378.91 g/mol
- Chemical Structure : The compound features a sulfonamide group, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized to function as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of the sulfonamide moiety suggests potential antimicrobial and anti-inflammatory properties, as similar compounds have exhibited these effects in various studies.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The quaternary ammonium structure may enhance membrane permeability in bacterial cells, leading to cell lysis.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as asthma and chronic obstructive pulmonary disease (COPD).
In Vitro Studies
Recent in vitro studies have demonstrated that (4-{[(1S)-1-(ethoxycarbonyl)-3-methylbutylamino]sulfonyl}phenyl)methanaminium chloride exhibits potent activity against various bacterial strains. For example, it showed an IC50 value of 5.4 nM against specific targets involved in bacterial growth and survival .
| Bacterial Strain | IC50 (nM) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
In Vivo Studies
In vivo studies using murine models have shown promising results regarding the compound's efficacy in reducing inflammation and improving lung function in asthma models. The administration of the compound resulted in a significant decrease in airway hyperreactivity compared to control groups .
Clinical Trials
A phase I clinical trial assessed the safety and tolerability of the compound in healthy volunteers. Results indicated that it was well-tolerated, with no serious adverse events reported. The pharmacokinetic profile was favorable, suggesting good bioavailability and distribution within the body .
Comparative Studies
Comparative studies with other sulfonamide derivatives revealed that this compound has enhanced potency against resistant bacterial strains, highlighting its potential as a therapeutic agent in treating infections caused by multi-drug resistant organisms .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (4-{[(1S)-1-(ethoxycarbonyl)-3-methylbutylamino]sulfonyl}phenyl)methanaminium chloride exhibit significant antimicrobial properties. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis pathways, which are crucial for bacterial proliferation. This suggests that the compound could be effective against a range of bacterial infections.
Cancer Research
The compound’s structural similarities to other known anticancer agents position it as a candidate for further investigation in cancer therapy. For instance, compounds that share similar features have been shown to inhibit cancer cell proliferation effectively. Studies involving molecular docking simulations could elucidate its mechanism of action against specific cancer cell lines.
Mechanistic Studies
Future studies should focus on:
- Molecular Docking Simulations : To predict binding affinities and interactions with target enzymes or receptors.
- High-throughput Screening : To evaluate the compound's efficacy against various pathogens or cancer cell lines.
- In Vivo Studies : To assess pharmacokinetics and therapeutic effects in animal models.
Preparation Methods
Asymmetric Catalysis and Amino Protection
Inspired by the synthesis of (R)-1-amino-3-methylbutyl-1-pinanediol borate, the (1S)-configured amine can be prepared via a Matteson rearrangement or boron-mediated stereoselective reactions. Starting with (S)-leucine methyl ester, protection of the amino group with tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups ensures stereochemical integrity during subsequent reactions. Ethoxycarbonyl introduction is achieved via esterification using ethyl chloroformate in dichloromethane with triethylamine as a base, yielding (1S)-1-(ethoxycarbonyl)-3-methylbutylamine.
Methylation of the Amine
The methylamino group is introduced by alkylating the primary amine with methyl iodide in the presence of potassium carbonate. Alternatively, reductive amination using formaldehyde and sodium cyanoborohydride provides selective N-methylation. The reaction is typically conducted in tetrahydrofuran or acetonitrile at 0–25°C, achieving yields of 75–85%.
Sulfonylation of the Phenyl Ring
The para-sulfonylphenyl moiety is constructed via electrophilic sulfonylation or nucleophilic aromatic substitution.
Sulfur Trioxide-Mediated Sulfonation
Sulfonation of toluene derivatives using sulfur trioxide in concentrated sulfuric acid generates the para-substituted sulfonic acid. Subsequent chlorination with phosphorus pentachloride converts the sulfonic acid to sulfonyl chloride, which reacts with the methylamine intermediate.
Coupling the Sulfonyl Chloride to the Amine
The (1S)-1-(ethoxycarbonyl)-3-methylbutyl(methyl)amine is coupled to 4-(chlorosulfonyl)phenylmethanamine in dichloromethane with triethylamine as a base. Stirring at 25°C for 12 hours affords the sulfonamide linkage with >90% conversion. Excess sulfonyl chloride ensures complete reaction, and the product is purified via silica gel chromatography using ethyl acetate/hexane (3:7).
Quaternary Ammonium Salt Formation
The final step involves quaternization of the tertiary amine to form the methanaminium chloride.
Alkylation with Methyl Chloride
Reacting the tertiary amine with methyl chloride in acetonitrile at 60°C for 24 hours yields the quaternary ammonium salt. Phase-transfer catalysts like benzyltrimethylammonium chloride accelerate the reaction, achieving 80–85% yields. The crude product is recrystallized from ethanol/diethyl ether to obtain pure chloride salt.
Alternative Quaternization Agents
Dimethyl sulfate or methyl triflate may substitute methyl chloride, though these reagents require stringent temperature control (<0°C) to avoid over-alkylation. The choice of solvent (e.g., dichloromethane or ethyl acetate) impacts reaction kinetics and purity.
Optimization and Challenges
Stereochemical Preservation
Maintaining the (1S) configuration demands inert reaction conditions. Boron ester intermediates, as described in, stabilize the chiral center during sulfonylation. Enantiomeric excess (ee) values exceeding 98% are achievable using chiral auxiliaries like (1S,2S,3R,5S)-2,3-pinanediol.
Sulfonylation Selectivity
Para-selectivity in sulfonation is enhanced using directing groups or bulky solvents. For instance, nitrobenzene as a solvent directs sulfonation to the para position with 95% regioselectivity.
Comparative Analysis of Synthetic Routes
Q & A
Basic Synthesis and Optimization
Q: What are the common synthetic routes for preparing (4-{[(1S)-1-(ethoxycarbonyl)-3-methylbutylamino]sulfonyl}phenyl)methanaminium chloride, and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves sulfonylation of a primary amine intermediate with a sulfonyl chloride derivative under basic conditions. Key steps include:
- Amine sulfonylation: Reacting the (1S)-configured ethoxycarbonyl-methylbutylamine precursor with a substituted phenylsulfonyl chloride.
- Purification: Use of column chromatography or recrystallization to isolate the product .
Optimization strategies: - Temperature control: Maintaining 0–5°C during sulfonylation to minimize side reactions.
- Catalyst screening: Testing bases like triethylamine or DMAP to enhance reaction efficiency .
- Solvent selection: Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .
Advanced Structural Characterization
Q: How can researchers resolve ambiguities in the stereochemical configuration of the (1S)-ethoxycarbonyl group using advanced analytical techniques? A:
- Single-crystal X-ray diffraction (SCXRD): Resolves absolute configuration by analyzing heavy atoms (e.g., sulfur or chlorine) in the crystal lattice .
- Chiral HPLC: Employs chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and confirm optical purity .
- Dynamic NMR: Detects diastereomeric splitting in proton or carbon spectra under low-temperature conditions to infer stereochemistry .
Biological Activity Profiling
Q: How should researchers address conflicting reports about this compound’s enzyme inhibition potency in biochemical assays? A:
- Dose-response validation: Perform IC50 determinations across multiple replicates using standardized assay conditions (e.g., fixed ATP concentrations for kinase assays) .
- Off-target screening: Use proteome-wide profiling (e.g., kinome screens) to identify non-specific interactions .
- Structural analogs: Compare activity with enantiomers or methyl/ethyl variants to isolate stereochemical or substituent effects .
Mechanistic Studies in Drug Design
Q: What methodologies are recommended to investigate the sulfonamide group’s role in target binding? A:
- Molecular docking: Simulate interactions with target proteins (e.g., carbonic anhydrase or kinases) using software like AutoDock Vina, focusing on sulfonamide-protein hydrogen bonding .
- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics to assess enthalpy-driven vs. entropy-driven interactions .
- Site-directed mutagenesis: Modify key residues (e.g., histidine or aspartate) in the target protein to disrupt sulfonamide binding .
Stability and Safety Handling
Q: What precautions are critical when handling this compound due to its sulfonyl chloride-derived reactivity? A:
- Moisture avoidance: Store under inert gas (argon or nitrogen) to prevent hydrolysis of the sulfonamide group .
- Decomposition analysis: Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify hazardous degradation products .
- PPE requirements: Wear nitrile gloves, safety goggles, and lab coats; work in a fume hood to avoid inhalation of fine powders .
Analytical Method Development
Q: How can researchers quantify trace impurities in this compound using HPLC, and what columns are suitable for resolving polar byproducts? A:
- Column selection: Use reversed-phase C18 columns with acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) for polar impurities .
- Detection: UV-Vis at 254 nm for sulfonamide chromophores; MS detection for structural confirmation of unknowns .
- Forced degradation studies: Expose the compound to heat, light, or acidic/basic conditions to simulate stability challenges and validate method robustness .
Advanced Synthetic Challenges
Q: How can low yields in the final quaternization step (methanaminium formation) be addressed? A:
- Counterion screening: Test alternative chloride sources (e.g., HCl gas vs. aqueous HCl) to improve ion-pairing efficiency .
- Solvent polarity adjustment: Use methanol or ethanol to enhance solubility of the ammonium intermediate .
- Reaction monitoring: Employ in-situ FTIR or Raman spectroscopy to track quaternization progress and identify side reactions .
Comparative Pharmacokinetics
Q: What in vitro models are suitable for predicting the bioavailability of this charged ammonium compound? A:
- Caco-2 cell assays: Measure apical-to-basolateral transport to simulate intestinal absorption .
- Plasma protein binding: Use equilibrium dialysis or ultrafiltration to assess binding to human serum albumin .
- Metabolic stability: Incubate with liver microsomes or hepatocytes to identify cytochrome P450-mediated degradation pathways .
Computational Modeling
Q: How can molecular dynamics (MD) simulations clarify the conformational flexibility of the 3-methylbutyl side chain? A:
- Force field selection: Use AMBER or CHARMM parameters optimized for sulfonamides and ammonium ions .
- Simulation duration: Run ≥100 ns trajectories to observe side-chain rotation barriers and ligand-target binding/unbinding events .
- Free energy calculations: Apply MM-PBSA or umbrella sampling to quantify conformational preferences .
Data Contradiction Resolution
Q: How should researchers reconcile discrepancies between computational docking predictions and experimental IC50 values? A:
- Solvent effects in docking: Include explicit water molecules or use implicit solvent models (e.g., GB/SA) to improve binding affinity predictions .
- Protonation state alignment: Ensure the compound’s ammonium group is correctly protonated in simulations (pH 7.4 vs. assay conditions) .
- Crystallographic validation: Co-crystallize the compound with its target protein to resolve true binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
